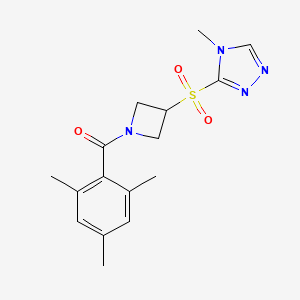

mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

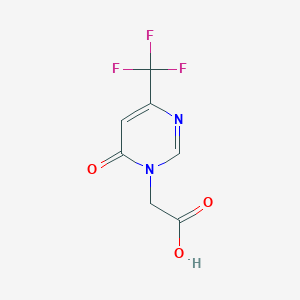

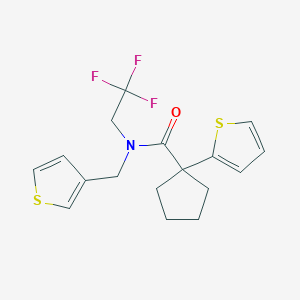

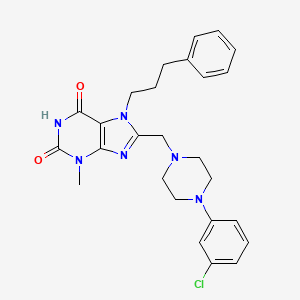

Beschreibung

The compound appears to contain several functional groups, including a mesityl group, a 4-methyl-4H-1,2,4-triazol-3-yl group, a sulfonyl group, and an azetidin-1-yl group. These groups are common in organic chemistry and are often seen in various pharmaceuticals and industrially important compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the azetidine ring would add rigidity to the structure, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research has explored the synthesis and transformations of compounds related to mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, showcasing its utility in creating complex molecular structures. For instance, the study of reactions involving azetidinones demonstrates the versatility of these compounds in organic synthesis, highlighting methodologies for creating a wide range of derivatives through reactions with alcohols, acids, and through polymerization processes (Corbett & Stoodley, 1974; Reisman et al., 2020).

Catalytic Applications

Catalytic processes involving mesityl-related compounds have been investigated, focusing on their applications in asymmetric synthesis and organic transformations. This includes the development of catalysts for the asymmetric addition of organozinc reagents to aldehydes, leveraging the unique structural attributes of mesityl-substituted compounds to achieve high enantioselectivity (Wang et al., 2008).

Biological Activity Studies

Although you requested exclusion of information related to drug use, dosage, and side effects, it's worth noting that research into the biological activities of mesityl and its derivatives underscores the compound's potential in the development of novel therapeutic agents. Studies have synthesized novel derivatives to investigate their antibacterial properties, showcasing the relevance of these compounds in medicinal chemistry (Sarac et al., 2020).

Photoreactions and Photo-oxidation

The role of mesityl-substituted compounds in photoreactions, particularly in the context of photo-oxidation of unsaturated ketones, has been explored. These studies shed light on the mechanisms of photo-induced reactions and the influence of mesityl groups on reaction outcomes, contributing to our understanding of organic photochemistry (Sato et al., 1976).

Material Science and Polymerization

The utility of mesityl-related compounds extends into material science, where their involvement in polymerization reactions opens avenues for creating novel materials with potential applications in various industries. The synthesis of polymers from sulfanyl derivatives, for example, points to the adaptability of these compounds in forming materials with unique properties (Reisman et al., 2020).

Wirkmechanismus

Target of Action

Triazole derivatives are known to have a broad range of biological activities and can interact with a variety of enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can bind to biological systems due to the presence of nitrogen atoms in their structure . This binding can lead to various biochemical changes depending on the specific targets involved .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the broad range of biological activities associated with triazole derivatives, the effects could be diverse depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10-5-11(2)14(12(3)6-10)15(21)20-7-13(8-20)24(22,23)16-18-17-9-19(16)4/h5-6,9,13H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRJQTDXSJMRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2468756.png)

![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)

![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2468762.png)

![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)

![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)

![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)